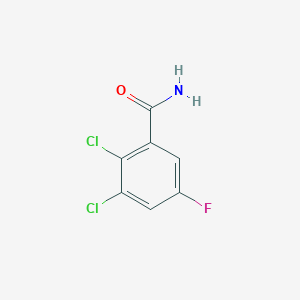

2,3-Dichloro-5-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBJIOAZBMHRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 2,3 Dichloro 5 Fluorobenzamide and Derivatives

Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. For halogenated benzamides, ¹H, ¹³C, and ¹⁹F NMR provide critical data.

Analysis of N-(2,3-difluorophenyl)-2-fluorobenzamide (referred to as Fo23) reveals characteristic signals that confirm its structure. mdpi.com In the ¹H NMR spectrum, recorded in d⁶-DMSO, a broad singlet for the amide proton (N-H) appears at 10.39 ppm. mdpi.com The aromatic protons resonate in the region of 7.30 to 7.73 ppm. mdpi.com

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For Fo23, three distinct peaks were observed at -114, -139, and -147 ppm, which is typical for fluorine atoms attached to substituted aromatic rings. mdpi.com

| Technique | Chemical Shift (δ) / ppm | Assignment |

|---|---|---|

| ¹H NMR | 10.39 (br. s) | N-H |

| ¹H NMR | 7.73 (td) | Aromatic C-H |

| ¹H NMR | 7.62 (ddd) | Aromatic C-H |

| ¹H NMR | 7.57 (ddd) | Aromatic C-H |

| ¹H NMR | 7.30 (m) | Aromatic C-H |

| ¹⁹F NMR | -114 | Ar-F |

| ¹⁹F NMR | -139 | Ar-F |

| ¹⁹F NMR | -147 | Ar-F |

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. In the analysis of Fo23, the IR (ATR) spectrum shows a medium intensity band at 3370 cm⁻¹, corresponding to the N-H stretching vibration of the amide group. mdpi.com The carbonyl (C=O) stretch of the amide is observed at 1661 cm⁻¹. mdpi.com Other significant peaks include bands at 1546-1610 cm⁻¹ (aromatic C=C stretching) and a strong band at 1469 cm⁻¹ (C-N stretching and N-H bending). mdpi.com

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3370 | Medium | N-H Stretch |

| 1661 | Medium | C=O Stretch (Amide I) |

| 1610 | Medium | Aromatic C=C Stretch |

| 1546 | Medium | Aromatic C=C Stretch |

| 1469 | Strong | C-N Stretch / N-H Bend (Amide II) |

| 1289 | Medium | C-F Stretch |

| 1215 | Medium | C-F Stretch |

| 1134 | Medium | C-F Stretch |

| 820 | Medium | C-H Bend (out-of-plane) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For derivatives like N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, the chemical formula is C₁₃H₈F₃NO, which corresponds to a molecular weight of 251.20 g/mol . mdpi.commdpi.com This technique confirms the successful synthesis and purity of the compounds.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Studies on N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) and its isomer N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) have successfully determined their crystal structures. mdpi.commdpi.com Both compounds crystallize in the monoclinic crystal system with the space group Pn. mdpi.commdpi.com

The molecular conformation of these derivatives is largely planar. In Fo23, the two aromatic rings are nearly co-planar, with an interplanar angle of just 0.5(2)°. mdpi.com Similarly, in Fo24, this angle is 0.7(2)°. mdpi.comdcu.ie However, the central amide group (C=ONH) is twisted out of the plane of the aromatic rings. For Fo23, the amide group is oriented at angles of 23.17(18)° and 23.44(17)° with respect to the two rings. mdpi.comdcu.ie A similar orientation is observed in Fo24 (23.04(18)° and 23.69(17)°). mdpi.comdcu.ie This twist is influenced by the formation of intermolecular hydrogen bonds. mdpi.com

| Parameter | N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) | N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Pn (No. 7) | Pn (No. 7) |

| a (Å) | 4.9556(2) | 5.6756(3) |

| b (Å) | 5.6718(3) | 4.9829(2) |

| c (Å) | 19.6250(15) | 19.3064(12) |

| β (°) | 96.618(6) | 91.197(5) |

| Volume (ų) | 547.93(6) | 545.88(5) |

| Temperature (K) | 294(2) | 294(2) |

The packing of molecules in the crystal is governed by various non-covalent interactions, which are crucial for the stability of the solid-state structure.

Halogen Bonding and π-Stacking: In addition to hydrogen bonds, other weak interactions stabilize the crystal lattice. In Fo23, C-F···C ring-to-ring stacking contacts are present, with a notable F···C distance of 3.151(4) Å. mdpi.com These interactions, a form of halogen bonding combined with π-stacking, help to organize the one-dimensional hydrogen-bonded chains into a three-dimensional architecture. mdpi.comdcu.ie The crystal packing of these compounds is completed by the formation of synthons involving C-F, N-H, and C-H groups. mdpi.comdcu.ie

Conformational Preferences in the Solid State

The precise solid-state conformation of 2,3-Dichloro-5-fluorobenzamide has not been detailed in publicly available crystallographic literature. However, significant insights into its likely structural properties can be inferred from the analysis of closely related halogenated benzamide derivatives. The conformation of benzamides in the solid state is primarily dictated by a delicate balance of intermolecular forces, such as hydrogen bonding and stacking interactions, and intramolecular steric and electronic effects.

In benzamide crystals, a common structural feature is the formation of hydrogen-bonded tapes or chains. For instance, fluorination at the ortho-position, as seen in 2-fluorobenzamide, has been shown to suppress the disorder often found in benzamide crystals without altering the fundamental double tape packing motif. osti.gov This suggests that this compound would likely exhibit a highly ordered crystal lattice.

The amide group's orientation relative to the phenyl ring is a key conformational parameter. In related N-substituted fluorinated benzamides, the amide group is often twisted out of the plane of the aromatic ring. For example, in the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide, the central amide group plane is oriented at approximately 23.2° and 23.4° from the two aromatic rings. This deviation from planarity is influenced by the formation of one-dimensional amide-to-amide hydrogen bonds. A similar non-planar conformation is expected for this compound, driven by the formation of intermolecular N-H···O hydrogen bonds that link molecules into chains or more complex networks in the crystal lattice. researchgate.net The presence of bulky chlorine atoms at the 2- and 3-positions would further contribute to steric hindrance, likely influencing the torsion angle between the carbonyl group and the phenyl ring.

Analysis of Structural Systematics within Halogenated Benzamide Families (e.g., Cambridge Structural Database (CSD) Analysis)

The Cambridge Structural Database (CSD) is an essential repository for the systematic analysis of crystal structures, containing over a million entries for small organic and metal-organic compounds. wustl.edumaastrichtuniversity.nl It allows researchers to extract and analyze crystallographic data to understand structural trends across families of related molecules, such as halogenated benzamides. dcu.ieimet-db.ru

Analysis of the CSD reveals systematic trends in how halogen substitution patterns affect the crystal packing and molecular conformation of benzamides. dcu.ie The substitution of hydrogen with different halogens (F, Cl, Br) influences key parameters like unit cell dimensions, space group symmetry, and the nature of intermolecular interactions.

For instance, a comparison of tri-halogenated N-phenylbenzamides shows how changes in halogen atoms, while maintaining the substitution pattern, can lead to different crystal packing while retaining similar molecular conformations. The structure of N-(2,4-difluorophenyl)-2-fluorobenzamide (a tri-fluoro analog) can be compared with its tri-chloro or mixed chloro-bromo counterparts to understand the role of halogen size and electronegativity on the crystal lattice. dcu.ie Studies on N-substituted dichlorobenzamide derivatives and chloro-fluoro benzamides further enrich this systematic analysis. researchgate.netdcu.ie

These comparative studies, facilitated by the vast amount of data in the CSD, are crucial for crystal engineering and designing materials with specific properties. By analyzing trends in parameters such as bond lengths, torsion angles, and hydrogen bond geometries across a family of halogenated benzamides, researchers can predict the structures of new derivatives like this compound and understand how specific substitutions influence solid-state properties. dcu.ie

Table 1: Crystallographic Data for Selected Halogenated Benzamide Analogs

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

|---|---|---|---|---|---|---|---|

| N-(2,4-difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | Pn | 5.6756 | 4.9829 | 19.3064 | dcu.ie |

| 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide | C₁₃H₈ClF₂NO | Triclinic | P1 | 5.0624 | 8.6997 | 13.534 | researchgate.net |

Table 2: Conformational Parameters for Selected Halogenated Benzamide Analogs

| Compound Name | Dihedral Angle (Aromatic Ring 1 vs. Amide Plane) | Dihedral Angle (Aromatic Ring 2 vs. Amide Plane) | Interplanar Angle (Ring 1 vs. Ring 2) | Key Intermolecular Interaction | Ref. |

|---|---|---|---|---|---|

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 23.04° | 23.69° | 0.7° | 1D Amide-Amide Hydrogen Bonds | dcu.ie |

| 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide | Not specified | Not specified | Not specified | Intermolecular N-H···O Hydrogen Bonds | researchgate.net |

Biological Activity and Mechanistic Insights of 2,3 Dichloro 5 Fluorobenzamide and Analogues

In Vitro Biological Activity Studies

Antimicrobial Activities (Antibacterial, Antifungal, Antimycobacterial)

The benzamide (B126) scaffold is a recurring motif in compounds investigated for their antimicrobial properties. nanobioletters.com Studies on various N-substituted benzamide derivatives have demonstrated a broad spectrum of activity, including antibacterial and antifungal effects. nanobioletters.comnih.gov The specific nature and position of substituents on the benzamide ring play a crucial role in determining the potency and spectrum of this activity. nih.gov

Antibacterial Activity Substituted benzamides have been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a new benzamide FtsZ inhibitor, TXH9179, has shown superior bactericidal activity against multidrug-resistant Staphylococcus aureus (MRSA) compared to earlier generation benzamides. nih.gov This highlights the potential of the benzamide core in developing potent antibacterial agents.

Antifungal Activity The antifungal potential of benzamide analogues has also been explored. While specific data on 2,3-dichloro-5-fluorobenzamide is limited, related structures like benzoylselenoureas have shown dual action by inhibiting both fungal growth and urease activity in Cryptococcus neoformans. acs.org

Antimycobacterial Activity Several studies have highlighted the promise of benzamide derivatives as antimycobacterial agents. N-alkyl nitrobenzamides, for example, have exhibited potent activities, with some 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives showing a minimum inhibitory concentration (MIC) as low as 16 ng/mL. nih.gov Structure-activity relationship (SAR) studies on a morpholinobenzamide series targeting Mycobacterium tuberculosis QcrB revealed that replacing the morpholine (B109124) group with thiophene (B33073) and methyl substituents can yield potent analogues with high selectivity and low cytotoxicity. acs.org Benzimidazole (B57391) derivatives, which share structural similarities, have also shown significant in vitro potency against M. tuberculosis. nih.gov

Table 1: Antimycobacterial Activity of Selected Benzamide Analogues

| Compound Class | Target Organism | Activity (MIC/IC90) | Reference |

|---|---|---|---|

| N-Alkyl Nitrobenzamides | Mycobacterium tuberculosis | MIC: 16 ng/mL | nih.gov |

| Morpholinobenzamides | Mycobacterium tuberculosis | IC90: 0.09 µM | acs.org |

| 2,5-Disubstituted Benzimidazoles | Mycobacterium tuberculosis H37Rv | MIC: 6.25–25 µg/mL | nih.gov |

Antiproliferative and Anticancer Activities in Cell Lines

The antiproliferative effects of substituted benzamides have been investigated in various human cancer cell lines. These studies aim to identify novel compounds that can inhibit tumor growth. For example, fourteen N-substituted benzamide derivatives were tested against four cancer cell lines: MCF-7 (breast), A549 (lung), K562 (leukemia), and MDA-MB-231 (breast). nih.gov Six of these compounds showed antiproliferative activities comparable or superior to the established histone deacetylase inhibitor, Entinostat (MS-275). nih.gov

A preliminary structure-activity relationship analysis from this study indicated that the presence of a chlorine atom on the benzene (B151609) ring could decrease the anti-proliferative activity of the specific series tested. nih.gov In another study, 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid were synthesized and evaluated for their anticancer effects on colon carcinoma HCT-116 cells. orientjchem.org The results showed that 3,4,5-trihydroxy-N-hexyl-benzamide had the strongest inhibitory effect, with an IC50 value of 0.07 µM, suggesting its potential as an anti-colorectal cancer agent. orientjchem.org

Table 2: Antiproliferative Activity of Selected Benzamide Analogues

| Compound/Analogue | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-Substituted Benzamide Derivatives | MCF-7, A549, K562, MDA-MB-231 | Comparable to MS-275 | nih.gov |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 µM | orientjchem.org |

Enzyme Inhibition Studies (e.g., α-Glucosidase, Topoisomerase-I, PTP1B)

Substituted benzamides have been explored as inhibitors of various enzymes implicated in disease pathogenesis.

Topoisomerase-I Inhibition Topoisomerase I (Topo I) is a crucial enzyme in DNA replication and a target for anticancer drugs. ebrary.net While camptothecins are the most well-known Topo I inhibitors, research into non-camptothecin alternatives is ongoing. nih.gov Amide-containing tricyclic compounds have been identified as novel bacterial topoisomerase inhibitors that can target both DNA gyrase and topoisomerase IV. asm.org Furthermore, certain benzimidazole analogues, which are structurally related to benzamides, have been shown to be selective inhibitors of human and E. coli DNA topoisomerase I. nih.gov

PTP1B Inhibition Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.gov A series of novel benzoylsulfonamide derivatives, which contain a benzamide core, were synthesized and evaluated as PTP1B inhibitors. researchgate.net One compound, 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide, emerged as a potent and selective non-competitive inhibitor of PTP1B with an IC50 of 0.25 µM, binding to an allosteric site on the enzyme. researchgate.net

α-Glucosidase Inhibition No information was found in the retrieved search results regarding the α-glucosidase inhibitory activity of this compound or its close analogues.

Receptor Interaction Studies (e.g., P2X7 Receptor, Serotonin Transporter (SERT), Dopamine (B1211576) D2 Receptor, Monoamine Oxidase-A (MAO-A), mGluR5)

The benzamide scaffold is a key pharmacophore for ligands targeting a variety of neurotransmitter and other cell surface receptors.

P2X7 Receptor The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain. nih.gov Benzamide-containing structures have been identified as potent P2X7 receptor antagonists. nih.gov Structure-activity relationship studies have shown that an ortho-substituent, such as a chlorine atom, on the phenyl ring of the benzamide is crucial for potent antagonism. nih.govresearchgate.net

Dopamine D2 Receptor Substituted benzamides are a well-established class of dopamine D2 receptor antagonists, with many antipsychotic drugs belonging to this family. acs.org Analogues such as (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-bromo-2,3-dimethoxybenzamide (FLB-457) show very high affinity for D2 receptors. oup.com The nature and position of substituents on the benzamide ring, as well as the side chain structure, are critical for both affinity and selectivity for D2 versus other dopamine receptor subtypes like D3. nih.govmdpi.com

Metabotropic Glutamate Receptor 5 (mGluR5) mGluR5 is a G-protein coupled receptor that has been identified as a therapeutic target for central nervous system disorders, including depression. nih.gov Aryl benzamide derivatives have been explored as negative allosteric modulators (NAMs) of mGluR5. nih.govresearchgate.net Computational and mutagenesis studies have helped to elucidate the binding modes of these benzamide NAMs within a common allosteric site on the receptor. nih.gov

Serotonin Transporter (SERT) and Monoamine Oxidase-A (MAO-A) No information was found in the retrieved search results regarding the interaction of this compound or its close analogues with the Serotonin Transporter (SERT) or Monoamine Oxidase-A (MAO-A).

Table 3: Receptor Interaction Profile of Selected Benzamide Analogues

| Receptor Target | Analogue Class | Pharmacological Action | Key Findings | Reference |

|---|---|---|---|---|

| P2X7 Receptor | Adamantane Amides / Benzamides | Antagonist | Ortho-substituent on the benzamide ring increases potency. | nih.govresearchgate.net |

| Dopamine D2 Receptor | Substituted Benzamides | Antagonist | High affinity ligands; substituents dictate D2/D3 selectivity. | acs.orgoup.comnih.gov |

| mGluR5 | Aryl Benzamides | Negative Allosteric Modulator | Bind to a common allosteric site. | nih.govnih.gov |

Antiangiogenic Activity (e.g., Rat Aortic Ring Assay)

No information was found in the retrieved search results regarding the antiangiogenic activity of this compound or its analogues as determined by the rat aortic ring assay.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are needed. While research has explored various chemical scaffolds for antileishmanial activity, specific data on this compound is scarce in the provided literature. nih.gov However, related heterocyclic systems have shown promise. A series of pyrimido[1,2-a]benzimidazole (B3050247) compounds, which feature a fused benzimidazole core, were tested for antiparasitic activity. mdpi.com A derivative with a 3-fluorophenyl substituent was identified as a potent agent against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. mdpi.com

In Vivo Biological Evaluation in Animal Models

The zebrafish (Danio rerio) patient-derived xenograft (zPDX) model has emerged as a powerful platform for in vivo evaluation of anticancer agents, offering advantages in speed, cost-efficiency, and scalability for preclinical drug screening. nih.govmdpi.com This model involves the transplantation of human tumor cells or patient-derived tumor tissue into zebrafish larvae, which are optically transparent, allowing for real-time visualization and quantification of tumor growth, dissemination, and response to therapeutic agents. mdpi.comnih.gov The larvae's immune system is not fully developed in the first weeks of life, facilitating the engraftment of human cells. mdpi.com

Zebrafish xenograft models have been successfully employed to predict treatment outcomes and test the efficacy of various chemotherapeutic agents in cancers such as neuroblastoma, colorectal cancer, and pancreatic cancer. mdpi.comnih.gov For instance, studies have shown a high concordance rate (75%) between the response of mCRC patients to chemotherapy and the outcomes observed in their corresponding zPDX models. nih.gov The model allows for the evaluation of drug efficacy by measuring the reduction in tumor size or the inhibition of cancer cell dissemination following drug administration. mdpi.comnih.gov

While the zebrafish xenograft model is a validated and frequently used assay for determining the in vivo efficacy of novel compounds, specific studies detailing the evaluation of this compound within this system are not prominently available in current research literature. nih.gov However, the platform's utility is well-documented for other small molecules, where it has been used to assess dose-dependent effects on tumor viability and proliferation in vivo. nih.govmdpi.com

The precise molecular mechanisms of this compound are not extensively detailed in available scientific literature. However, by examining the mechanistic pathways of structurally similar benzamide analogues, potential modes of action can be inferred. The benzamide scaffold is a versatile pharmacophore found in a wide range of biologically active compounds with diverse cellular targets.

One prominent mechanism for benzamide-containing anticancer agents is the inhibition of crucial signaling pathways involved in tumor proliferation and survival. For example, novel benzoxazole-benzamide conjugates have been shown to exert their anti-proliferative effects by acting as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.com Inhibition of this key kinase disrupts downstream signaling, leading to cell cycle arrest at the G2/M phase and a subsequent increase in the pre-G1 cell population, indicative of apoptosis. tandfonline.com Further investigation into these analogues revealed that they induce apoptosis by inhibiting the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. tandfonline.com

Other benzamide derivatives have demonstrated different mechanisms of action, highlighting the chemical class's broad therapeutic potential. Certain analogues function as inhibitors of the breast cancer resistance protein (BCRP), a transporter involved in multidrug resistance. researchgate.net A different series of benzamide and picolinamide (B142947) derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, which bind to both the catalytic and peripheral sites of the enzyme. nih.gov This diversity in molecular targets suggests that the biological activity of this compound could be mediated by one or more of these or other, as-yet-unidentified, cellular pathways.

Structure-Activity Relationship (SAR) Derivations

The presence, type, and position of halogen substituents on an aromatic ring are critical determinants of a compound's biological activity. Halogens influence a molecule's physicochemical properties through a combination of inductive and resonance effects, thereby affecting its binding affinity to biological targets. libretexts.orglibretexts.org

Structure-activity relationship (SAR) studies of various therapeutic agents have demonstrated that the introduction of halogens can dramatically enhance potency. In one series of glycine (B1666218) antagonists, the addition of a chlorine atom at position 7 resulted in a 70-fold increase in potency, while further addition of an iodine atom at position 5 led to a compound 1000-fold more potent than the parent molecule. drugdesign.org The specific halogen also matters; studies on halogenated peptoids showed that antimicrobial activity against Gram-positive strains increased in the order of fluorine to iodine. nih.gov The 2,3-dichloro-5-fluoro substitution pattern on the core benzamide structure represents a dense halogenation that likely confers a specific electronic and steric profile, which is instrumental for its biological activity.

Table 1: Impact of Halogen Substituents on Biological Activity in Benzamide Analogues

| Substituent Change | Effect on Biological Profile | Reference |

|---|---|---|

| Introduction of Chlorine | Can substantially increase potency; 70-fold in one study. | drugdesign.org |

| Introduction of Iodine | Can lead to a dramatic increase in potency; 1000-fold in one study. | drugdesign.org |

| Halogen Type (F, Cl, Br, I) | Activity can increase with the size of the halogen (F < I). | nih.gov |

This table is generated based on data from related classes of compounds to infer potential relationships for benzamide analogues.

The amide linker and the nature of substituents on the aromatic rings are fundamental to the biological activity of benzamide derivatives. The amide group itself is a key structural motif that can participate in crucial non-covalent interactions, particularly hydrogen bonding, which enhances binding affinity and specificity for biological targets. rsc.org

Variations in the linker connecting the benzamide core to other chemical moieties can significantly modulate activity. SAR studies have shown that replacing the amide linker with other functional groups, such as urea, oxadiazole, or ester groups, often leads to changes in biological potency, highlighting the linker's role in maintaining an optimal orientation for target interaction. researchgate.netrsc.orgnih.gov Even subtle modifications, like altering the linker length or flexibility, can have a profound impact on activity. nih.gov

Table 2: Influence of Linker and Aromatic Substituent Variations on Benzamide Analogue Activity

| Modification | Effect on Biological Profile | Reference |

|---|---|---|

| Amide Linker | Plays a critical role in molecular recognition via hydrogen bonding. | rsc.org |

| Linker Replacement | Replacing the amide with an ester group led to decreased inhibition in one study. | rsc.org |

| Linker Modification | Altering linker length or rigidity can significantly impact biological activity. | nih.govnih.gov |

| Aromatic Substituents | Affect lipophilicity, steric, and electronic properties, influencing potency. | nih.gov |

This table summarizes general findings from SAR studies on various benzamide analogues.

Future Directions and Emerging Research Avenues for 2,3 Dichloro 5 Fluorobenzamide

Exploration of Novel and Green Synthetic Pathways

The synthesis of halogenated aromatic compounds, including 2,3-Dichloro-5-fluorobenzamide, traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability and efficiency.

Key research avenues include:

Alternative Solvents and Catalysts: A primary goal is to move away from conventional organic solvents, which often contribute to air pollution and pose toxicity risks. Research will likely focus on utilizing greener alternatives like water, bio-based solvents, or supercritical CO2. Furthermore, the development and application of biocatalysis and heterogeneous catalysis could lead to reactions with higher selectivity and reduced generation of harmful byproducts.

Energy-Efficient Methodologies: To minimize the environmental footprint associated with high energy consumption, future syntheses will explore energy-efficient techniques. Microwave-assisted synthesis and continuous flow processing are promising approaches that can significantly reduce reaction times and energy requirements.

Atom Economy and Waste Reduction: Emphasis will be placed on designing synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. This includes developing catalytic cycles where co-products can be recovered and reused. For instance, exploring the use of simple and abundant halogen sources like sodium chloride (NaCl) in combination with green oxidants presents a sustainable alternative to traditional halogenating agents.

| Green Chemistry Approach | Potential Application for this compound Synthesis | Anticipated Benefits |

| Alternative Solvents | Use of aqueous media, bio-solvents, or supercritical fluids. | Reduced VOC emissions, lower toxicity, improved safety profile. |

| Energy Efficiency | Microwave-assisted reactions, flow chemistry. | Faster reaction times, lower energy consumption, improved process control. |

| Catalysis | Biocatalysis, heterogeneous metal catalysis. | High selectivity, reduced byproducts, easier catalyst separation. |

| Atom Economy | Direct C-H activation, use of recyclable reagents. | Minimized waste generation, increased resource efficiency. |

Advanced Computational Approaches for Rational Compound Design

Computational chemistry offers powerful tools to predict molecular properties and guide the synthesis of new derivatives of this compound with desired characteristics. The use of advanced computational models is essential for accelerating the discovery and optimization process.

Future computational research will likely focus on:

Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can be employed to study the electronic structure, molecular electrostatic potential, and reactivity of this compound. mdpi.com Such studies can elucidate the role of the specific halogen substitution pattern on the molecule's properties and its ability to participate in noncovalent interactions like halogen bonding. researchgate.netrsc.org Understanding these fundamental properties is crucial for designing molecules with enhanced biological activity or specific material characteristics.

Structure-Based Drug Design: For therapeutic applications, molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to specific biological targets, such as proteins or enzymes. mdpi.com This approach allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted affinity and selectivity, thereby saving time and resources. nih.gov The ability of halogens to form specific, directional halogen bonds is a key aspect that can be exploited in rational drug design. nih.govresearchgate.net

Crystal Structure Prediction (CSP): There are often gaps in the structural knowledge of even relatively simple molecules like halogenated benzamides. CSP can be a valuable tool to predict the crystal packing and identify potential polymorphs of this compound and its derivatives, which is critical for understanding their solid-state properties and for pharmaceutical development.

| Computational Technique | Application in this compound Research | Objective |

| Density Functional Theory (DFT) | Calculation of electronic properties, bond energies, and electrostatic potential. rsc.org | To understand the fundamental structure-property relationships. |

| Molecular Docking | Simulating the binding of derivatives to biological target sites. mdpi.com | To predict binding affinity and guide the design of potent inhibitors. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the compound within a biological system. mdpi.com | To assess the stability of ligand-protein complexes over time. |

| Crystal Structure Prediction (CSP) | Predicting stable crystalline forms and packing arrangements. | To understand solid-state properties and polymorphism. |

Development of Targeted Biological Probes and Imaging Agents

The unique photophysical properties that can arise from specific halogenation patterns make aromatic compounds attractive candidates for the development of fluorescent probes and imaging agents. Research in this area could adapt the this compound scaffold for these advanced applications.

Future research directions include:

Fluorophore Development: The core structure of this compound could be chemically modified to create novel fluorophores. The heavy halogen atoms (chlorine) can influence the photophysical properties, such as inducing intersystem crossing, which could be harnessed for specific imaging modalities. The introduction of electron-donating or withdrawing groups at other positions on the aromatic rings can be used to tune the fluorescence emission wavelengths.

Selective Analyte Detection: By incorporating specific recognition moieties, derivatives of this compound could be engineered as "turn-on" or "turn-off" fluorescent probes for detecting specific biologically relevant molecules, such as reactive oxygen species, metal ions, or thiols. nih.gov The mechanism could be based on processes like photo-induced electron transfer (PET) or internal charge transfer (ICT) that are modulated by the binding of the target analyte. nih.govmdpi.com

Bioimaging Applications: Probes derived from this compound could be applied to visualize biological processes within living cells or tissues. Their utility in fluorescence microscopy would depend on factors like cell permeability, low cytotoxicity, and high sensitivity and selectivity for their intended target. The development of such probes would provide valuable tools for diagnostics and for studying cellular biochemistry.

Investigation of Untapped Biological Targets and Potential Therapeutic Applications

The benzamide (B126) functional group is a common feature in many pharmaceutically active compounds, and halogenation is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. drugdesign.org The specific halogenation pattern of this compound suggests it could serve as a valuable starting point for drug discovery programs.

Promising areas for investigation are:

Broad-Spectrum Bioactivity Screening: A systematic screening of this compound and a library of its derivatives against a wide range of biological targets could uncover novel therapeutic potential. Targets could include enzymes, receptors, and ion channels implicated in various diseases, from cancer to infectious diseases. For instance, related N-phenylbenzamide analogs have shown promise as antischistosomal agents, suggesting a potential avenue for parasitic disease research.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, SAR studies would be crucial to optimize the compound's potency and selectivity. nih.govmdpi.com This involves synthesizing and testing a series of analogs where the position and nature of the substituents are systematically varied. Such studies would clarify the importance of the 2,3-dichloro-5-fluoro substitution pattern for the observed biological effect.

Exploring Novel Mechanisms of Action: Research could focus on identifying if this compound or its derivatives act via novel mechanisms. Given the prevalence of halogenated compounds in recently discovered marine natural products with diverse biological activities, there is potential for discovering unforeseen therapeutic applications. mdpi.com

Comparative Studies with Other Halogenated Aromatic Amides

To fully appreciate the contribution of the 2,3-dichloro-5-fluoro substitution pattern, systematic comparative studies with isomeric and otherwise related halogenated aromatic amides are essential. Such studies provide fundamental insights into structure-property and structure-activity relationships.

Future research should involve:

Isomer and Analogue Synthesis: The synthesis and characterization of a grid of isomers—for example, 2,4-dichloro-5-fluorobenzamide (B146211) or 3,4-dichloro-5-fluorobenzamide—would allow for a direct comparison of their physicochemical and biological properties. This would help to isolate the effects of the specific placement of each halogen atom.

Physicochemical Characterization: Comparative analysis of properties such as melting point, solubility, lipophilicity (logP), and crystal packing would provide a comprehensive dataset. Correlating these properties with structural data from techniques like single-crystal X-ray diffraction can reveal trends in how different halogenation patterns influence intermolecular interactions and solid-state organization.

Biological Activity Profiling: The synthesized isomers and analogues should be tested in the same biological assays to determine how changes in the halogen substitution pattern affect potency, selectivity, and mechanism of action. This comparative approach is fundamental to building robust structure-activity relationship models for this class of compounds. nih.gov

| Compound Class | Rationale for Comparison | Key Properties to Analyze |

| Positional Isomers | To determine the effect of halogen placement on the benzene (B151609) ring. | Crystal structure, binding affinity, metabolic stability. |

| Different Halogen Analogs | To understand the effect of changing the halogen (e.g., Br for Cl). | Halogen bond strength, lipophilicity, biological potency. |

| Non-fluorinated Analogs | To isolate the specific contribution of the fluorine atom. | pKa, hydrogen bonding capability, membrane permeability. |

| Non-chlorinated Analogs | To isolate the specific contribution of the chlorine atoms. | Molecular size, polarizability, interaction with hydrophobic pockets. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dichloro-5-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example, nitration of fluorobenzene derivatives followed by reduction and amidation is a common pathway. Optimization includes adjusting reaction time, temperature (e.g., reflux in ethanol/water ), and stoichiometric ratios of reagents like chlorine gas or sodium hypochlorite. Purity (>95%) can be achieved via recrystallization or column chromatography. Monitor intermediates using TLC and confirm structures via NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Resolve aromatic proton environments (e.g., coupling constants for Cl/F substituents) .

- HPLC-MS : Confirm molecular weight (MW: 208.0 g/mol) and detect impurities.

- Elemental Analysis : Verify C, H, N, and halogen content.

- X-ray Crystallography : For definitive structural elucidation (if crystalline) .

Q. How should researchers handle safety and storage of this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store at 0°C–6°C in airtight containers to prevent hydrolysis. Neutralize waste with sodium hydroxide before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity and pharmacological potential of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Screen against targets like kinase enzymes (e.g., EGFR) using PyMOL or AutoDock.

- ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers).

- COSY/NOESY : Assign coupling networks and spatial proximities.

- Isotopic Labeling : Use ¹⁹F or ³⁵Cl NMR to clarify substituent effects .

Q. How does the electronic nature of substituents (Cl, F) influence the compound’s stability and reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Correlate σ values of substituents with reaction rates.

- Suzuki-Miyaura Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Electron-withdrawing groups (Cl, F) activate the benzene ring toward nucleophilic substitution but may hinder oxidative addition .

Q. What mechanistic insights explain byproduct formation during amidation steps?

- Methodological Answer :

- LC-MS Monitoring : Detect intermediates (e.g., unreacted acid chloride).

- Kinetic Studies : Vary reaction time and temperature to minimize hydrolysis.

- Acid Scavengers : Use DMAP or Hünig’s base to trap HCl, improving yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.